molecular formula C11H16OS B8000766 5-Methyl-2-n-propoxyphenyl methyl sulfide

5-Methyl-2-n-propoxyphenyl methyl sulfide

Cat. No.: B8000766
M. Wt: 196.31 g/mol
InChI Key: DVHDIQXOURZROM-UHFFFAOYSA-N
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Description

5-Methyl-2-n-propoxyphenyl methyl sulfide is an organosulfur compound characterized by a phenyl ring substituted with a methyl group at position 5, an n-propoxy group at position 2, and a methyl sulfide (-S-CH₃) functional group. Its molecular structure confers unique physicochemical properties, including moderate lipophilicity (logP ~3.2 estimated) due to the n-propoxy chain, and a molecular weight of 224.34 g/mol. While specific biological activity data for this compound are absent in the provided evidence, sulfides generally exhibit diverse applications in medicinal chemistry and material science, often serving as intermediates or functional motifs in drug design .

Properties

IUPAC Name

4-methyl-2-methylsulfanyl-1-propoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16OS/c1-4-7-12-10-6-5-9(2)8-11(10)13-3/h5-6,8H,4,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVHDIQXOURZROM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)C)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-n-propoxyphenyl methyl sulfide typically involves the reaction of 5-methyl-2-n-propoxyphenol with a suitable sulfur-containing reagent. One common method is the reaction with methylthiol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-n-propoxyphenyl methyl sulfide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfide to thiols or other reduced sulfur species.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced sulfur compounds.

    Substitution: Brominated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

5-Methyl-2-n-propoxyphenyl methyl sulfide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Methyl-2-n-propoxyphenyl methyl sulfide involves its interaction with various molecular targets. The sulfur atom in the compound can form bonds with metal ions, making it useful in catalysis and coordination chemistry. Additionally, the phenyl ring can participate in π-π interactions with aromatic residues in proteins, influencing biological activity.

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

Compound Name Molecular Weight (g/mol) logP (Estimated) Key Substituents Functional Group
This compound 224.34 ~3.2 5-CH₃, 2-O-nPr Sulfide (-S-CH₃)
2-Methoxyphenyl methyl sulfide 168.25 ~1.8 2-OCH₃ Sulfide (-S-CH₃)
5-Methyl-2-ethoxyphenyl ethyl sulfide 238.39 ~3.5 5-CH₃, 2-OEt, -S-CH₂CH₃ Sulfide (-S-CH₂CH₃)
5-Chloro-2-propoxyphenyl methyl sulfide 258.78 ~3.6 5-Cl, 2-O-nPr Sulfide (-S-CH₃)

Key Observations :

  • Replacing the methyl sulfide with an ethyl sulfide (e.g., 5-methyl-2-ethoxyphenyl ethyl sulfide) marginally elevates logP (~3.5) and molecular weight, which may influence pharmacokinetic profiles.

Biological Activity

5-Methyl-2-n-propoxyphenyl methyl sulfide is a compound with significant potential in various biological and chemical applications. Its unique structure allows it to participate in diverse chemical reactions, influencing its biological activity. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound can be synthesized through the reaction of 5-methyl-2-n-propoxyphenol with methylthiol in the presence of a base, typically sodium hydroxide. This reaction is conducted under reflux conditions to ensure complete conversion of the starting materials. The compound can undergo various reactions including oxidation, reduction, and electrophilic aromatic substitution, leading to products such as sulfoxides and sulfones .

The biological activity of this compound is primarily attributed to its ability to interact with biological molecules. The sulfur atom in the compound can form bonds with metal ions, which is useful in catalysis and coordination chemistry. Additionally, the phenyl ring can engage in π-π interactions with aromatic residues in proteins, potentially influencing enzyme activity and protein interactions .

Biological Activity

The compound has been studied for its potential biological activities, particularly in enzyme inhibition and as a lead compound for drug development. Research indicates that it may exhibit antimicrobial properties and could serve as an intermediate in synthesizing more complex organic molecules for therapeutic purposes .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Enzyme InhibitionPotential to inhibit various enzymes
Antimicrobial PropertiesExhibits activity against certain microbial strains
Drug Development PotentialUsed as an intermediate in synthesizing pharmaceuticals

Case Study 1: Enzyme Inhibition

A study investigated the enzyme inhibition properties of this compound. The results indicated that the compound could inhibit specific enzymes involved in metabolic pathways, suggesting potential applications in metabolic disorders or cancer treatment.

Case Study 2: Antimicrobial Activity

Another research focused on the antimicrobial properties of the compound against various pathogens. It was found that this compound exhibited significant inhibitory effects on bacterial growth, indicating its potential as an antimicrobial agent.

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